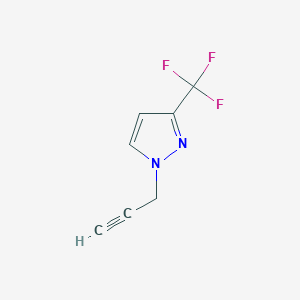

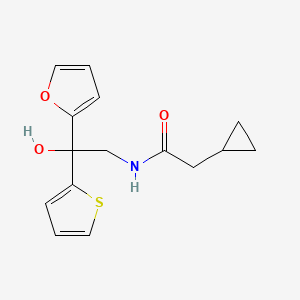

![molecular formula C13H13NO3 B2698650 N-([2,3'-bifuran]-5-ylmethyl)cyclopropanecarboxamide CAS No. 2034441-54-6](/img/structure/B2698650.png)

N-([2,3'-bifuran]-5-ylmethyl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclopropanecarboxamide is a compound with the molecular formula C4H7NO . It’s a part of many bioactive molecules and pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for “N-([2,3’-bifuran]-5-ylmethyl)cyclopropanecarboxamide” are not available, cyclopropanecarboxamide can be synthesized from hindered cyclopropanecarboxylate ester . Additionally, furan rings can be incorporated into amides under microwave-assisted conditions .Molecular Structure Analysis

The molecular structure of cyclopropanecarboxamide consists of a three-membered ring (cyclopropane) attached to a carboxamide group .Scientific Research Applications

Application in Dye-Sensitized Solar Cells (DSSCs)

The compound has been reported in the synthesis of dye-sensitive solar cell sensitizers containing bifuran/biphenyl derivatives . These sensitizers are crucial for DSSCs due to their role in absorbing photons and converting them into electrons through the cell . The research shows that the organic dye photovoltaic performances can vary greatly depending on the type of electron donor and acceptor used .

Role in Photovoltaic Performance Measurement

A photovoltaic performance measurement was conducted using the Ru (II) dye N3 as a reference to examine the effects of different electron acceptor units and replacement of the π-spacer bifuran by biphenyl units on the photophysical, electrochemical, and photovoltaic properties of eight new distinct organic dyes .

Use in Synthesis of Organic Dyes

The compound is used in the synthesis of new organic dyes, which are compared with the N3 metal dye . Organic dyes benefit from their simple structural modulation, low environmental impact, low cost, simplified synthesis, and outstanding light-harvesting expertise .

Contribution to Energy Efficiency

Under standard global AM 1.5 solar condition, the solar cells based on HB-1–8 show the overall power conversion efficiencies of 2.93–5.51% . Dye HB-3 exhibited the highest efficiency among the eight investigated dyes, reaching 5.51% with a VOC value higher than N3 .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[[5-(furan-3-yl)furan-2-yl]methyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-13(9-1-2-9)14-7-11-3-4-12(17-11)10-5-6-16-8-10/h3-6,8-9H,1-2,7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVZSTGVBWOCMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC2=CC=C(O2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bifuran]-5-ylmethyl)cyclopropanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-1-[(1S,6S)-7-oxa-3-azabicyclo[4.2.0]octan-3-yl]but-2-en-1-one](/img/structure/B2698568.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2698569.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2698571.png)

![1,3-Dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2698577.png)

![[2-(2-Methylpropoxy)phenyl]methanamine](/img/structure/B2698590.png)